CTS-1027 is a potent, hydroxamate-based inhibitor of several matrix metalloproteinases (MMPs), a class of zinc-dependent endopeptidases critical in tissue remodeling, inflammation, and other signaling pathways. It is particularly potent against MMP-2, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14 (ADAM17/TACE), with significantly less activity against MMP-1 or MMP-7. This specific profile of activity is crucial for researchers needing to modulate the activity of specific MMP sub-families without the confounding effects of broad-spectrum inhibition, a common issue with first-generation MMP inhibitors.
Substituting CTS-1027 with broad-spectrum MMP inhibitors like Marimastat or Ilomastat (GM6001) can lead to misleading or irrelevant results. These older agents inhibit a wide range of MMPs, including MMP-1 (collagenase-1), with high potency, which can mask the specific effects of TACE/ADAM17 or gelatinase inhibition and introduce significant off-target effects. For example, while CTS-1027 shows over 1000-fold selectivity against MMP-1, many broad-spectrum inhibitors do not, making them unsuitable for studies where target specificity is paramount for reproducible and interpretable data. The distinct selectivity profile of CTS-1027 is a critical procurement consideration for achieving targeted biological outcomes.
CTS-1027 demonstrates exceptional potency against specific MMPs central to fibrosis and cancer research, with IC50 values of 0.3 nM for MMP-2 and 0.5 nM for MMP-13. This level of potency is a key performance indicator for applications requiring near-complete inhibition of these specific enzymes at low concentrations, minimizing the potential for off-target effects.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
| Target Compound Data | MMP-2: 0.3 nM; MMP-13: 0.5 nM |
| Comparator Or Baseline | General benchmark for potent inhibitors is typically in the low single-digit nM range. |
| Quantified Difference | Sub-nanomolar efficacy places it among the most potent inhibitors for these specific targets. |
| Conditions | In vitro enzymatic assays. |
Achieving maximal target inhibition with minimal compound concentration reduces off-target risks and improves the reliability of experimental outcomes.
A critical differentiator for CTS-1027 is its high selectivity against MMP-1 (collagenase-1). Published data indicates a selectivity of over 1,000-fold for MMP-2/MMP-13 over MMP-1. In contrast, broad-spectrum inhibitors like Marimastat inhibit MMP-1 with high potency (IC50 = 5 nM), which can produce confounding biological effects by interfering with general collagen turnover.
| Evidence Dimension | Selectivity Ratio (MMP-1 IC50 / Target IC50) |
| Target Compound Data | >1000-fold (vs MMP-2/13) |
| Comparator Or Baseline | Marimastat: Near 1:1 potency for MMP-1 (5 nM) vs MMP-9 (3 nM) and MMP-2 (6 nM). |
| Quantified Difference | Qualitatively distinct selectivity profile, avoiding potent MMP-1 inhibition characteristic of broad-spectrum agents. |
| Conditions | In vitro enzymatic assays. |
This selectivity is essential for accurately attributing observed biological effects to the inhibition of specific target MMPs like TACE or gelatinases, rather than non-specific disruption of collagen metabolism.
CTS-1027 has proven efficacy in preclinical animal models when administered orally (by gavage). In a bile duct ligation (BDL) mouse model of liver injury, daily oral administration of 10 mg/kg CTS-1027 significantly reduced hepatocyte apoptosis, attenuated liver injury, and improved overall animal survival compared to vehicle-treated controls. This demonstrates the compound's stability and bioavailability are sufficient for in vivo applications, a critical processability parameter not guaranteed with all in vitro inhibitors.
| Evidence Dimension | In Vivo Efficacy (Oral Administration) |
| Target Compound Data | Effective at 10 mg/kg/day via gavage in a mouse model, improving survival. |
| Comparator Or Baseline | Vehicle-treated control group in the same study. |
| Quantified Difference | 5-fold decrease in apoptotic hepatocytes and improved overall survival (p<0.05) vs. vehicle. |
| Conditions | 14-day bile duct ligation (BDL) model in C57/BL6 mice. |
For researchers planning animal studies, evidence of oral efficacy de-risks the transition from in vitro to in vivo experiments, confirming the compound can reach its target and exert a biological effect systemically.
CTS-1027 is an effective tool for studying the shedding of TNF-α and other substrates by TACE (ADAM17), as it potently inhibits this enzyme without broadly suppressing other MMPs. This allows for clearer interpretation in cell-based assays compared to using a non-selective inhibitor where effects could be due to inhibition of MMP-1, MMP-3, or others.
Given its sub-nanomolar potency against MMP-2 and MMP-13, key enzymes in tissue remodeling and fibrosis, CTS-1027 is well-suited for studies in this area. Its demonstrated oral efficacy in a mouse model of liver fibrosis provides a direct translational path from cell culture to preclinical animal studies.
The gelatinases (MMP-2, MMP-9) and MMP-14 are critical drivers of cancer cell invasion. CTS-1027's potent inhibition of these specific targets, combined with its high selectivity against the more ubiquitous MMP-1, makes it a precise tool for dissecting the contribution of these specific MMPs to tumor progression.